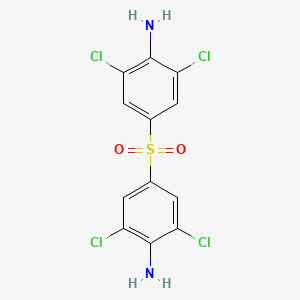
4,4'-Sulfonylbis(2,6-dichloroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfonylbis(2,6-dichloroaniline) is an organic compound with the molecular formula C12H8Cl4N2O2S. It is a derivative of dichloroaniline, where two 2,6-dichloroaniline molecules are linked by a sulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Sulfonylbis(2,6-dichloroaniline) can be synthesized through the condensation of 2,6-dichloroaniline with sulfonyl chloride. The reaction typically involves the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like glacial acetic acid. The reaction can be carried out under conventional heating or microwave irradiation, with the latter providing higher yields and shorter reaction times .
Industrial Production Methods
In industrial settings, the production of 4,4’-Sulfonylbis(2,6-dichloroaniline) often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonylbis(2,6-dichloroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Sulfonylbis(2,6-dichloroaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(2,6-dichloroaniline) involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming Schiff bases with amino or carbonyl groups of the enzyme substrates . This interaction can disrupt the normal biochemical processes, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
4,4’-Sulfonylbis(2,6-dichloroaniline) is unique due to the presence of the sulfonyl linkage between two 2,6-dichloroaniline molecules. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
CAS No. |
62532-21-2 |
|---|---|
Molecular Formula |
C12H8Cl4N2O2S |
Molecular Weight |
386.1 g/mol |
IUPAC Name |
4-(4-amino-3,5-dichlorophenyl)sulfonyl-2,6-dichloroaniline |
InChI |
InChI=1S/C12H8Cl4N2O2S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |
InChI Key |
NKKBPGJRGCEQMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















